N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,4-trimethylbenzamide
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Overview
Description
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,4-trimethylbenzamide is a useful research compound. Its molecular formula is C20H21N3O3 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.15829154 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,4-trimethylbenzamide and its derivatives have been explored for their potential in antimicrobial applications. Studies have shown that these compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. Additionally, they have demonstrated inhibitory action against fungi such as Candida albicans, Aspergillus niger, and Aspergillus clavatus, suggesting their potential use in treating microbial diseases, especially bacterial and fungal infections (Desai et al., 2013).
Anticancer Potential
The research has also delved into the anticancer properties of compounds containing the this compound structure. Studies have found that these compounds, especially those with additional moieties like benzothiazole, exhibit notable antiproliferative activity against human tumor cell lines, including A549 lung and MCF7 breast cancer cell lines. This suggests their potential as chemotherapeutic agents (Kaya et al., 2017).
Enzymatic Activity Modulation
There's also evidence that derivatives of this compound can affect the activity of certain transferase enzymes. For instance, a study reported that a bis-1,3,4-oxadiazole compound containing the glycine moiety demonstrated activation on glutamic-oxaloacetic transaminase (GOT) and glutamic-pyruvic transaminase (GPT) activities, and inhibitory effects on gamma-glutamyltransferase (γ-GT) activity (Tomi et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,3,4-trimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13-5-6-16(11-14(13)2)20(24)23(3)12-18-21-19(22-26-18)15-7-9-17(25-4)10-8-15/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZSHUNFJWFILM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)CC2=NC(=NO2)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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